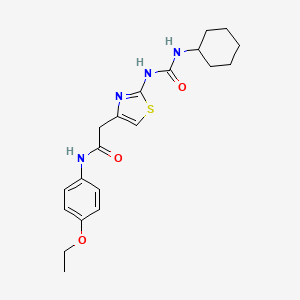

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-2-27-17-10-8-15(9-11-17)21-18(25)12-16-13-28-20(23-16)24-19(26)22-14-6-4-3-5-7-14/h8-11,13-14H,2-7,12H2,1H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVWKVBYYNZLIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The cyclohexylureido group is then introduced through a reaction with cyclohexyl isocyanate. Finally, the ethoxyphenylacetamide moiety is attached via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the subsequent coupling reactions. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide can undergo a variety of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield thiazole sulfoxides or sulfones, while reduction of a nitro group would produce the corresponding amine.

Scientific Research Applications

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has potential as a biochemical probe for studying enzyme activity and protein interactions.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, modulating their activity and leading to various physiological effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide: Differing by the presence of a methoxy group instead of an ethoxy group.

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-hydroxyphenyl)acetamide: Differing by the presence of a hydroxy group instead of an ethoxy group.

Biological Activity

The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide is a member of the urea class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a thiazole ring, a cyclohexylureido moiety, and an ethoxyphenyl acetamide group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), a key regulator in inflammatory responses and cellular stress responses. This inhibition can lead to reduced inflammation and modulation of immune responses .

- Cancer Cell Proliferation : Studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on human breast cancer cells (MCF-7), it was found that treatment with the compound led to a significant decrease in cell viability. The study reported an IC50 value of approximately 15 µM, indicating potent anticancer activity. Morphological changes consistent with apoptosis were observed through microscopy, along with increased levels of pro-apoptotic markers .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Administration resulted in a marked decrease in paw swelling and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis confirmed decreased infiltration of inflammatory cells in joint tissues .

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced efficacy against resistant cancer cell lines, suggesting potential for combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.